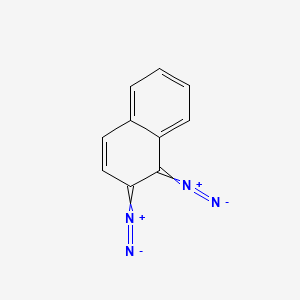
1,2-Bis(diazo)-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(diazo)-1,2-dihydronaphthalene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of two linked nitrogen atoms at the terminal position. The diazo group is represented by the general structural formula R₂C=N₂. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of extensive research in organic chemistry.
Preparation Methods
The synthesis of 1,2-Bis(diazo)-1,2-dihydronaphthalene typically involves the reaction of a carbonyl group with hydrazine to form a hydrazone, followed by oxidation to yield the diazo compound . One common method involves the use of difluoroiodobenzene as the oxidizing agent. Industrial production methods are less common due to the compound’s instability and potential explosiveness, which makes large-scale synthesis challenging .
Chemical Reactions Analysis
1,2-Bis(diazo)-1,2-dihydronaphthalene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions typically yield hydrazones or amines.
Substitution: The diazo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like difluoroiodobenzene and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Bis(diazo)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis(diazo)-1,2-dihydronaphthalene involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved are highly dependent on the specific reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
1,2-Bis(diazo)-1,2-dihydronaphthalene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, this compound is unique due to its naphthalene backbone, which imparts different reactivity and stability characteristics. Similar compounds include:
Diazomethane (CH₂N₂): Known for its high reactivity and use in organic synthesis.
Ethyl diazoacetate (N₂CHCOOEt): Commonly used in cyclopropanation reactions and as a carbene source.
Properties
CAS No. |
114574-80-0 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1,2-didiazonaphthalene |
InChI |
InChI=1S/C10H6N4/c11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-12/h1-6H |
InChI Key |
MCRHTDJFLUKMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]=[N-])C2=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



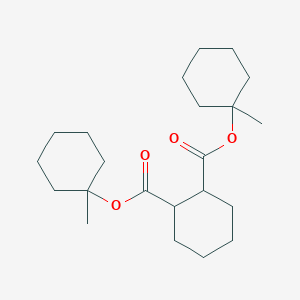
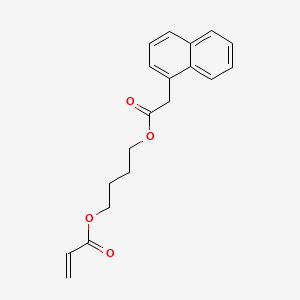
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)

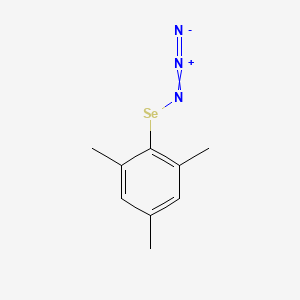

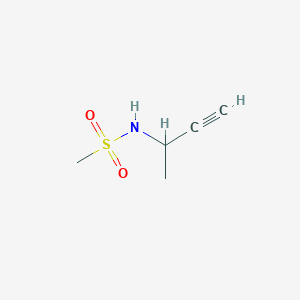
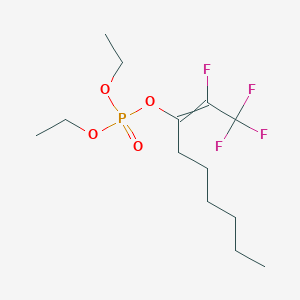
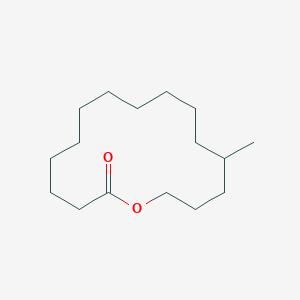
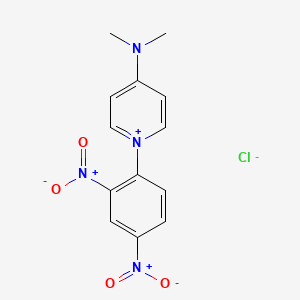

![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
